Beta-Amyloid (40-1)
Description
Properties
Molecular Weight |
4329.9 |
|---|---|
sequence |
VVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD |
Origin of Product |
United States |
Molecular Biosynthesis and Cellular Processing of Beta Amyloid 40 1
Amyloid Precursor Protein (APP) Cleavage Pathways
The production of Aβ40 is initiated from APP, a large type-I transmembrane glycoprotein (B1211001) with a single membrane-spanning domain. wikipedia.orgbiolegend.comgenscript.com The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. biolegend.com
The non-amyloidogenic pathway involves the cleavage of APP by α-secretase within the Aβ domain. researchgate.netnih.gov This cleavage event prevents the formation of the Aβ peptide and is the major secretory route for APP processing under normal physiological conditions. biolegend.comgenecards.org
The amyloidogenic pathway, which leads to the generation of Aβ40, requires the sequential action of two different proteases: β-secretase and γ-secretase. wikipedia.orgfrontiersin.orguni-muenchen.de This pathway begins when β-secretase cleaves APP at the N-terminal side of the Aβ domain, followed by a subsequent cleavage by the γ-secretase complex within the transmembrane domain of APP. nih.govfrontiersin.org
The first and rate-limiting step in the amyloidogenic pathway is the cleavage of APP by the β-secretase, primarily the enzyme known as BACE1 (β-site APP-cleaving enzyme 1). nih.govnih.gov BACE1 is a transmembrane aspartyl protease that cleaves APP in its extracellular domain, precisely generating the N-terminus of the Aβ peptide. wikipedia.orgembopress.org This cleavage occurs between residues M671 and D672 of the APP sequence. researchgate.net
The action of BACE1 liberates a large soluble ectodomain of APP (sAPPβ) into the extracellular space and leaves a membrane-bound C-terminal fragment of 99 amino acids, known as C99. nih.govnih.govwikipedia.org This C99 fragment is the immediate precursor to the Aβ peptide and the direct substrate for the subsequent γ-secretase cleavage. nih.govpnas.org The absolute requirement of BACE1 for Aβ generation has been demonstrated in knockout mice, which are devoid of cerebral Aβ production. nih.gov
Following BACE1-mediated cleavage, the C99 fragment is processed by the γ-secretase complex. frontiersin.orgwikipedia.org This is a high molecular weight, multi-subunit protease complex consisting of at least four core components: Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). frontiersin.orgwikipedia.org The presenilin protein forms the catalytic core of the complex. wikipedia.org
Gamma-secretase performs an unusual intramembrane cleavage, cutting the C99 fragment within its transmembrane domain. nih.govwikipedia.org This cleavage is not precise and can occur at several adjacent positions, resulting in Aβ peptides of varying lengths, typically between 37 and 43 amino acids. wikipedia.orgwikipedia.org The two major species produced are Aβ40 and Aβ42. uni-muenchen.de
The generation of the C-terminus of Aβ is a processive event involving a series of sequential cleavages. nih.govelifesciences.org The process typically initiates with an "ε-cleavage" near the cytoplasmic boundary of the membrane (producing Aβ49 or Aβ48), followed by a "ζ-cleavage" (producing Aβ46 or Aβ45), and culminating in a final "γ-cleavage". nih.govelifesciences.org This final cleavage produces the shorter, secreted Aβ peptides. One major pathway proceeds from Aβ49 to Aβ46, then to Aβ43, and finally to Aβ40. nih.govelifesciences.org Aβ40 is the most commonly produced isoform under normal conditions. wikipedia.org The specific factors and amino acid sequences within the APP transmembrane domain influence the cleavage site selection by γ-secretase, thereby determining the ratio of Aβ42 to Aβ40 produced. pnas.org
Beta-Secretase (BACE) Activity and its Role in Beta-Amyloid (40-1) Generation
Subcellular Localization of Beta-Amyloid (40-1) Processing
The biosynthesis of Aβ40 is a spatially organized process that occurs within various subcellular compartments. APP is synthesized in the endoplasmic reticulum (ER) and matures as it traffics through the Golgi complex. merckmillipore.comuniprot.org From the trans-Golgi network (TGN), APP can be transported to the cell surface. nih.gov
While APP is present at the cell surface, the amyloidogenic processing primarily occurs after APP and BACE1 are internalized from the plasma membrane into endosomal compartments. embopress.orgnih.gov The acidic environment of endosomes is optimal for BACE1 activity. embopress.org Therefore, endosomes are considered a major site of Aβ generation. embopress.orgnih.gov
In addition to endosomes, Aβ generation has been reported to occur in other organelles. Components of the γ-secretase complex and AβPP have been found in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs), which are specialized contact sites between the ER and mitochondria. frontiersin.orgnih.gov Studies have shown that both β- and γ-secretases are present and active in MAMs, suggesting this is another site of Aβ production. nih.gov The generated Aβ is then secreted into the extracellular space. nih.gov
Structural Dynamics and Conformational States of Beta Amyloid 40 1
Monomeric Conformation and Intrinsic Disorder
In its monomeric form, Beta-Amyloid (1-40) is considered an intrinsically disordered protein (IDP), lacking a stable three-dimensional structure under physiological conditions. mdpi.commdpi.com This inherent flexibility allows the peptide to sample a wide range of conformations. Nuclear Magnetic Resonance (NMR) studies have shown that monomeric Aβ(1-40) in solution exists predominantly in a random coil-like state. mdpi.com However, it is not entirely without structure, exhibiting transient, fluctuating secondary structural elements.
Molecular dynamics simulations have provided further insight into this dynamic nature, revealing that Aβ(1-40) can populate multiple discrete conformational states. wikipedia.org Early NMR-derived models suggested a collapsed coil structure with minimal significant secondary structure. wikipedia.org More recent and advanced NMR studies, however, have identified significant secondary and tertiary structural features in Aβ(1-40). wikipedia.org For instance, at lower temperatures (15 °C) and in the presence of moderate salt concentrations, Aβ(1-40) can adopt a partially folded structure. nih.gov This conformation includes a 3(10) helix in the central hydrophobic region (residues H13 to D23), with the N- and C-termini collapsing against this helical core due to hydrophobic clustering. nih.gov
The conformational ensemble of Aβ(1-40) is sensitive to environmental conditions. In aqueous solution, an α-helix to β-sheet conformational transition has been observed through long-time molecular dynamics simulations. pnas.org These simulations traced the unfolding process from a helical state to a coil, with β-sheet structures appearing as intermediates. pnas.org This transition is significant as the formation of β-sheets is a critical step in the aggregation pathway. The presence of four glycine (B1666218) residues (G25, G29, G33, and G37) is important for the formation of β-sheets in an aqueous environment. pnas.org
Oligomeric Conformational Polymorphism
The aggregation of Aβ(1-40) monomers leads to the formation of soluble oligomers, which are considered to be the primary neurotoxic species. These oligomers are highly polymorphic, existing in a variety of sizes and conformations. nih.gov This structural heterogeneity makes them challenging to characterize.
Oligomers can be broadly classified as "on-pathway" or "off-pathway." On-pathway oligomers are intermediates in the formation of amyloid fibrils and typically have a high β-sheet content. nih.gov Off-pathway oligomers are not precursors to fibrils and may have different, often unstructured, conformations. nih.gov
Using techniques like 19F NMR, researchers have been able to resolve multiple oligomeric species during the aggregation of Aβ(1-40). nih.gov These studies have identified at least six types of oligomers, including a large β-sheet oligomer that forms reversibly at high peptide concentrations, a transient small oligomer in the early lag phase, and four distinct oligomers with molecular weights between approximately 30 and 100 kDa that appear in later stages. nih.gov
The term "globulomers" has been used to describe a specific type of spherical, off-pathway oligomer. researchgate.net Modeling studies suggest that these globulomers, while structurally heterogeneous, are preferentially organized by dynamic dimeric subunits with a hydrophobic core formed by the C-terminal residues. researchgate.net Their curved surface and less populated β-structure may hinder their conversion into larger aggregates and fibrils. researchgate.net
The conformational state of oligomers is also influenced by their environment. For example, computational studies suggest that soluble oligomers in the presence of detergents can have significant β-sheet content with a mix of parallel and antiparallel arrangements, which is different from the structure of fibrils. wikipedia.org
Fibrillar Architecture and Cross-Beta Structure of Beta-Amyloid (40-1)
Mature amyloid fibrils are the hallmark of the plaques found in Alzheimer's disease. These fibrils are characterized by a "cross-β" structure, where β-sheets run perpendicular to the long axis of the fibril, and the hydrogen bonds between the β-strands are parallel to it. nih.govcambridge.org This fundamental architecture is common to all amyloid fibrils and gives them their characteristic stability. nih.gov
Solid-state NMR and electron microscopy have provided detailed models of the Aβ(1-40) fibril structure. These models reveal that the first 10-12 residues of the peptide are typically disordered and flexible. cambridge.orgpnas.org The core of the fibril is highly ordered. cambridge.org In one common polymorph, residues 12-24 and 30-40 adopt β-strand conformations and form parallel β-sheets through intermolecular hydrogen bonds. pnas.org A bend in the peptide backbone around residues 25-29 brings these two β-sheets into contact via sidechain interactions. pnas.org This arrangement creates a double-layered β-sheet structure with a hydrophobic core. pnas.org A salt bridge between Asp23 and Lys28 helps to stabilize this core. pnas.org
Fibrils themselves exhibit polymorphism, meaning they can exist in different, stable structural forms. nih.govacs.org For Aβ(1-40), at least five distinct fibrillar structures have been identified, each with a unique set of physical properties. nih.gov These polymorphs differ in the extent and location of their stable β-sheet regions. nih.gov Generally, fibrils with more extensive β-sheet structures exhibit greater stability. nih.gov Even under the same solution conditions, Aβ(1-40) can form fibrils with different widths and twist angles, highlighting the morphological diversity at the protofilament level. acs.org
Electron cryomicroscopy (cryo-EM) has revealed that Aβ(1-40) fibrils are often composed of two intertwined protofilaments. pnas.org Each protofilament contains regions of β-sheet structure, and a local twofold symmetry suggests that pairs of β-sheets are formed from equivalent parts of two Aβ(1-40) peptides within each protofilament. pnas.org
Environmental and Molecular Factors Influencing Beta-Amyloid (40-1) Conformation
The conformational landscape of Aβ(1-40) is highly sensitive to its surrounding environment. Various molecular factors can influence its transition from a disordered monomer to a structured aggregate.
Metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), are found in high concentrations within amyloid plaques and are known to play a significant role in Aβ aggregation. nih.gov These metal ions can bind to Aβ(1-40) and modulate its conformational state and aggregation pathway. nih.govacs.org
The binding of metal ions like Cu(II) and Zn(II) to monomeric Aβ causes a folding of the N-terminal region of the peptide, which then encapsulates the metal ion. acs.org The three histidine residues in the N-terminal domain are typically involved in this binding. nih.govacs.org This metal-bound, "folded" state appears to be less prone to aggregation, thereby reducing the pool of aggregation-competent monomers. acs.org
However, the effect of metal ions is concentration-dependent. At low concentrations, they can inhibit fibril formation, but at higher concentrations, they can promote the formation of amorphous aggregates. acs.org Zinc, in particular, is a potent inducer of Aβ aggregation, leading to the formation of insoluble aggregates at neutral pH. nih.gov In contrast, copper binding at neutral pH tends to induce a more soluble conformation. nih.gov The balance between zinc and copper concentrations, as well as pH, may therefore be critical in preventing Aβ aggregation. nih.gov Metal ions can also influence the structure of the resulting aggregates, with amyloid-copper fibril seeds being able to initiate aggregation even in copper-free solutions. nih.gov
The interaction of Aβ(1-40) with cell membranes is a critical aspect of its biology and pathology, as the peptide is generated from the cleavage of the transmembrane amyloid precursor protein (APP). nih.govmdpi.com The lipid bilayer provides a surface that can catalyze the aggregation of Aβ and influence its conformation. mdpi.com
Upon interacting with a membrane, Aβ(1-40) can undergo a conformational change. nih.gov In a membrane environment, the major secondary structure of Aβ(1-40) is often helical. pnas.org Replica-exchange molecular dynamics simulations have shown that in a membrane, Aβ(1-40) can have two helical domains (residues 13-22 and 30-35) connected by a turn. nih.govresearchgate.net The peptide tends to localize at the interface between the membrane and the solvent. nih.govresearchgate.net
The composition of the membrane is crucial. Interactions are driven by both electrostatic and hydrophobic forces. mdpi.com Negatively charged lipids, such as those that might accumulate during pathological processes, can act as two-dimensional templates, dramatically increasing the local concentration of Aβ(1-40) on the membrane surface and accelerating its aggregation into toxic structures. ox.ac.uk In contrast, acidic lipids can also stabilize the transmembrane helical conformation of Aβ(1-40), potentially preventing its release and subsequent aggregation. ox.ac.uk
The presence of specific lipids like gangliosides and cholesterol also modulates Aβ-membrane interactions. For instance, Aβ(1-40) can interact with GM1 gangliosides, leading to a decrease in bilayer fluidity. frontiersin.org The membrane environment can also reduce the structural heterogeneity of the resulting fibrils, leading to structures that are significantly different from those grown in aqueous solutions. mdpi.com
Mechanisms of Oligomerization and Aggregation of Beta Amyloid 40 1
Nucleation and Elongation Kinetics of Beta-Amyloid (1-40) Self-Assembly
The aggregation of Beta-Amyloid (1-40) (Aβ(1-40)) is a nucleation-dependent polymerization process, characterized by two primary kinetic parameters: the nucleation rate and the elongation or growth rate. nih.gov The process begins with a primary nucleation step where monomeric Aβ peptides form unstable nuclei. bmbreports.org This is followed by an elongation phase, where these nuclei grow by the addition of further monomers. bmbreports.org
A comparison of the aggregation kinetics of Aβ(1-40) and the more amyloidogenic Aβ(1-42) isoform shows significant differences. The primary nucleation of Aβ(1-42) is approximately 150-fold faster than that of Aβ(1-40). bmbreports.org Similarly, the elongation of Aβ(1-42) is about 10-fold faster. bmbreports.org In contrast, the secondary nucleation rate of Aβ(1-42) is only about 3-fold faster than that of Aβ(1-40). bmbreports.org This indicates that secondary nucleation is a more dominant pathway for Aβ(1-40) aggregation compared to Aβ(1-42). pnas.org
| Aggregation Step | Aβ(1-40) Rate Constant | Aβ(1-42) Rate Constant | Fold Difference (Aβ42/Aβ40) |
| Primary Nucleation | 2 x 10⁻⁶ M⁻²s⁻¹ | 3 x 10⁻⁴ M⁻²s⁻¹ | ~150 |
| Elongation | 3 x 10⁵ M⁻¹s⁻¹ | 3 x 10⁶ M⁻¹s⁻¹ | ~10 |
| Secondary Nucleation | 3 x 10³ M⁻²s⁻¹ | 1 x 10⁴ M⁻²s⁻¹ | ~3 |
| This table presents a comparison of the microscopic rate constants for the aggregation of Aβ(1-40) and Aβ(1-42). bmbreports.org |
Formation and Characterization of Soluble Beta-Amyloid (1-40) Oligomers
Soluble oligomers of Aβ(1-40) are transient, intermediate species formed during the aggregation process. nih.gov These oligomers are considered to be the most neurotoxic species, more so than the mature fibrils. nih.gov The formation of Aβ(1-40) oligomers begins with the self-assembly of monomers into dimers. nih.govosti.gov Molecular dynamics simulations have shown that this dimerization involves conformational transitions where the initially unstructured monomers form a stable dimer. nih.govbiorxiv.org These dimers are stabilized by interactions in the N-terminal region (residues 5-12), the central hydrophobic region (residues 16-23), and the C-terminal region (residues 30-40). nih.govosti.govbiorxiv.org
The characterization of these soluble oligomers is challenging due to their dynamic and polymorphic nature. nih.gov Various techniques have been employed to study their structure and properties. Size exclusion chromatography has been used to isolate low-molecular-weight Aβ(1-40) oligomers. pnas.org Circular dichroism spectroscopy has revealed that these oligomers have a predominantly "random coil" secondary structure. pnas.org However, under certain conditions, such as in the presence of detergents, they can exhibit significant β-sheet content with a mix of parallel and antiparallel arrangements. wikipedia.orgacs.org
Hydrogen exchange mass spectrometry has shown that Aβ(1-40) can form small oligomers, on average consisting of about four molecules, which are in rapid interconversion with monomers. nih.gov These oligomers possess a predominantly β-sheet secondary structure and are consistent with a β-barrel structure. nih.gov Atomic force microscopy (AFM) has been used to visualize the morphology of Aβ(1-40) species during aggregation, showing the presence of small spherical oligomers at the initial stages. nih.gov
| Technique | Observation | Reference |
| Molecular Dynamics Simulations | Monomers form stable dimers stabilized by N-terminal, central, and C-terminal interactions. | nih.govosti.govbiorxiv.org |
| Size Exclusion Chromatography | Isolation of low-molecular-weight oligomers. | pnas.org |
| Circular Dichroism Spectroscopy | Predominantly "random coil" structure, but can form β-sheets. | pnas.orgwikipedia.orgacs.org |
| Hydrogen Exchange Mass Spectrometry | Small oligomers (avg. 4 molecules) in rapid equilibrium with monomers; β-barrel structure. | nih.gov |
| Atomic Force Microscopy | Visualization of small, spherical oligomers at early aggregation stages. | nih.gov |
| This table summarizes the key findings from different techniques used to characterize soluble Aβ(1-40) oligomers. |
Protofibril and Fibril Formation Pathways
Following the formation of soluble oligomers, the aggregation cascade of Aβ(1-40) proceeds through the formation of larger, elongated structures known as protofibrils, which eventually mature into insoluble fibrils. pnas.orgnih.gov Protofibrils are soluble, intermediate aggregates that are precursors to mature fibrils. acs.org
The formation of protofibrils involves significant conformational changes, where unstructured and α-helical elements transform into predominantly β-sheet and β-turn structures. pnas.org Infrared spectroscopy studies have revealed a key structural transition during this process: the conversion of oligomers with an antiparallel β-sheet arrangement to fibrils with a parallel β-sheet structure. nih.gov This transition involves the rupture and formation of hydrogen bonds, reorientation of β-strands, and elongation of the β-sheets. nih.gov
The growth of Aβ(1-40) protofibrils can occur through two distinct mechanisms: elongation by monomer deposition and lateral association of protofibrils. acs.org In the absence of high salt concentrations, protofibril growth is dominated by the deposition of monomers onto the ends of existing protofibrils. acs.org This process leads to longer, more rod-like structures without an increase in diameter. acs.org In contrast, the addition of salt can induce the lateral association of protofibrils, resulting in thicker, more disordered fibrillar structures. acs.org
Mature Aβ(1-40) fibrils are characterized by a cross-β structure, where the β-strands run perpendicular to the fibril axis. Cryo-electron microscopy has revealed that Aβ(1-40) fibrils exhibit a C-shaped conformation in their protofilament structure. bmbreports.org
Self-Catalytic Mechanisms in Beta-Amyloid (1-40) Fibrillation
A key feature of Aβ(1-40) fibrillation is its self-catalytic nature. nih.govnih.gov This means that the products of the aggregation reaction, the fibrils themselves, can accelerate the rate of further aggregation. This phenomenon is primarily driven by secondary nucleation, where the surface of existing fibrils acts as a catalytic site for the formation of new nuclei from monomeric peptides. acs.org
Recent research has uncovered a novel self-catalytic mechanism for Aβ(1-40) fibrillation. nih.govnih.gov This mechanism involves a two-step process. In the first step, disordered Aβ(1-40) monomers are converted into fibrillation-competent spheroidal oligomers that are enriched with fibrillation nuclei. nih.gov In the second step, some of these nuclei are released from the oligomers and catalyze the rapid conversion of the remaining pool of oligomers into mature amyloid fibrils. nih.gov This catalytic activity is an acquired property during the aggregation process and is not present in freshly disaggregated, low-molecular-weight Aβ(1-40). nih.govnih.gov
This self-catalytic process highlights that amyloid fibrillation is a multi-component process involving dynamic collisions between different interacting species, which enhances the kinetics of both nucleation and growth. nih.govnih.gov The catalytic platform for amyloid fibril formation can also be influenced by the cellular environment, such as the presence of glycolipids like GM1 gangliosides on the surface of nerve cells. eurekalert.org
Cellular and Molecular Interactions of Beta Amyloid 40 1
Interactions with Cellular Membranes and Lipid Bilayers
Beta-amyloid (1-40) (Aβ(1-40)), an amphipathic peptide, engages in complex and consequential interactions with cellular membranes and lipid bilayers, a process considered crucial in the molecular pathology of Alzheimer's disease. ox.ac.uk These interactions are governed by both electrostatic and hydrophobic forces and are significantly influenced by the lipid composition of the membrane. mdpi.com
The initial contact between Aβ(1-40) and the cell membrane often involves electrostatic attraction. mdpi.com The N-terminus of the peptide is hydrophilic and contains charged amino acid residues that can interact with the charged headgroups of membrane phospholipids (B1166683). ox.ac.ukmdpi.com Specifically, the positively charged amino acids on the surface of Aβ can bind to negatively charged phospholipids like sphingomyelin. mdpi.com This binding to the membrane surface can induce conformational changes in the peptide, promoting an increase in β-sheet structure, which is a prerequisite for oligomerization and aggregation. ox.ac.ukmdpi.com
The lipid composition of the bilayer plays a critical role in modulating these interactions. The presence of certain lipids can significantly influence the binding, aggregation, and potential toxicity of Aβ(1-40).
| Lipid Component | Effect on Aβ(1-40) Interaction with Membranes | Research Findings |
| Anionic Lipids (e.g., DMPG) | Enhance binding and accelerate aggregation. ox.ac.uknih.gov | Negatively charged membranes act as two-dimensional templates, increasing the local concentration of Aβ(1-40) and thereby promoting its aggregation into toxic structures. ox.ac.uk Single-molecule studies have shown that Aβ(1-40) binds tightly and uniformly to anionic lipid membranes, which is followed by the formation of oligomers within the membrane. nih.gov |
| Cholesterol | Modulates membrane fluidity and Aβ(1-40) insertion and aggregation. frontiersin.org | The presence of cholesterol in the deeper regions of the lipid bilayer interacts with the hydrophobic C-terminus of Aβ, drawing the peptide deeper into the bilayer and enhancing conformational changes and aggregation. mdpi.com Some studies suggest that increased cholesterol levels can decrease amyloid-induced membrane perturbations by altering the physical properties of lipid rafts. frontiersin.org |
| Ganglioside GM1 | May act as a seed for Aβ aggregation. | Perturbation of the membrane by Aβ can be a consequence of the peptide complexing with GM1. frontiersin.org |
Once bound, Aβ(1-40) can insert into the lipid bilayer. The hydrophobic C-terminal domain of the peptide is a driving force for this insertion. ox.ac.uk This process can disrupt the integrity of the membrane, leading to changes in membrane fluidity and potentially the formation of pores or channels. mdpi.comacs.org Aggregates of Aβ have been shown to interact with the hydrophobic core of the lipid bilayer, leading to a decrease in membrane fluidity. acs.org This altered membrane environment can impair the function of membrane-associated proteins, such as receptors and ion channels. acs.org
Two distinct modes of interaction have been proposed:
Surface-mediated aggregation: Aβ(1-40) monomers bind to the membrane surface, where the increased local concentration facilitates their assembly into oligomers and larger aggregates. ox.ac.uk
Insertion and stabilization: The peptide can be anchored in the membrane, with its hydrophobic C-terminus inserted into the bilayer. Acidic lipids can stabilize this inserted state, potentially preventing the release and subsequent aggregation of the peptide. ox.ac.uk
These interactions highlight the dynamic and complex relationship between Aβ(1-40) and cellular membranes, where the membrane is not a passive bystander but an active participant in the peptide's aggregation pathway.
Beta-Amyloid (1-40) Interactions with Receptors and Signaling Pathways
Beta-amyloid (1-40) exerts a significant portion of its cellular effects by binding to a variety of cell surface receptors, which in turn triggers intracellular signaling cascades. mdpi.com This interaction is a key mechanism by which Aβ(1-40) can lead to synaptic dysfunction and other pathological changes observed in Alzheimer's disease. researchgate.net
Several classes of receptors have been identified as binding partners for Aβ, including both its monomeric and oligomeric forms. These interactions can lead to the internalization of the peptide and the activation of downstream signaling pathways that can have detrimental effects on neuronal health.
| Receptor/Receptor Family | Signaling Pathway(s) Activated | Cellular Outcome |
| Receptor for Advanced Glycation Endproducts (RAGE) | p38 Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-B (NF-κB), Glycogen Synthase Kinase 3 (GSK-3). ximbio.comimrpress.com | Internalization of Aβ, mitochondrial dysfunction, oxidative stress, inflammatory response. ximbio.comimrpress.comimrpress.com |
| Lipoprotein Receptor-Related Protein 1 (LRP1) | Endocytosis pathway. mdpi.com | Internalization and clearance of Aβ. mdpi.com |
| Heparan Sulfate Proteoglycans (HSPGs) | Often acts as a co-receptor with LRP1. mdpi.com | Binds Aβ with high affinity and facilitates its interaction with other receptors for endocytosis. mdpi.com |
| CD36 | Src family kinase Lyn, Syk, Extracellular signal-regulated kinase (ERK), p38 MAPK. jneurosci.org | Mediates microglial activation and adhesion to Aβ fibrils, leading to a proinflammatory response. jneurosci.org |
| α6β1-integrin and CD47 | Part of a receptor complex with CD36. jneurosci.org | Contributes to microglial activation and the stimulation of a respiratory burst and cytokine production in response to fibrillar Aβ. jneurosci.org |
The interaction of Aβ(1-40) with these receptors can initiate a cascade of intracellular events. For example, binding to RAGE can trigger a p38 MAPK-dependent pathway, leading to the internalization of the Aβ peptide and subsequent mitochondrial dysfunction. ximbio.comabcam.com In microglia, a receptor complex involving CD36, α6β1-integrin, and CD47 has been shown to mediate the binding of fibrillar Aβ. jneurosci.org This interaction activates tyrosine kinase-based signaling pathways, including the Src family kinase Lyn and Syk, which in turn activate the ERK and p38 MAP kinase cascades, culminating in a proinflammatory response and the production of cytokines like IL-1β. jneurosci.org
Furthermore, Aβ can interfere with crucial signaling pathways necessary for synaptic plasticity and memory, such as the cAMP response element-binding protein (CREB) pathway. nih.gov It has also been linked to a reduction in brain-derived neurotrophic factor (BDNF) levels, a key factor for neuronal survival and function. nih.gov
Protein-Protein Interactions Modulating Beta-Amyloid (1-40) Behavior
The behavior of Beta-amyloid (1-40) is significantly modulated by its interactions with other proteins. These protein-protein interactions can influence its aggregation, clearance, and neurotoxic effects. Aβ(1-40) can interact with a variety of proteins, both extracellularly and intracellularly, which can either promote or inhibit its pathological aggregation.
Key protein-protein interactions involving Aβ(1-40) include its binding to apolipoproteins, such as Apolipoprotein E (ApoE), which plays a crucial role in Aβ clearance and deposition. mdpi.com The different isoforms of ApoE have varying efficiencies in mediating Aβ clearance. Aβ(1-40) also functions as a cell surface receptor and is involved in regulating cell mobility and transcription through protein-protein interactions. ximbio.com It can, for instance, promote transcription activation by binding to APBB1-KAT5 and can inhibit Notch signaling through its interaction with Numb. ximbio.comabcam.comuniprot.org
Crosstalk with Tau Protein in Research Models
A significant area of research focuses on the crosstalk between Aβ and the microtubule-associated protein tau, as both are central to the pathology of Alzheimer's disease. While Aβ forms extracellular plaques, tau forms intracellular neurofibrillary tangles (NFTs). frontiersin.org Evidence from numerous research models suggests a synergistic and toxic relationship between the two proteins. mdpi.com
The prevailing "amyloid cascade hypothesis" posits that the accumulation of Aβ initiates a cascade of events that leads to the hyperphosphorylation and aggregation of tau. nih.gov Research has shown that Aβ can promote tau aggregation and phosphorylation. uniprot.org For example, Aβ oligomers can disrupt cellular processes that in turn lead to the activation of kinases that phosphorylate tau. The interaction between Aβ and tau is complex and not fully understood, but it is clear that they cooperatively impair the transcription of genes involved in synaptic function. nih.gov
Interestingly, this crosstalk appears to be bidirectional. Not only does Aβ influence tau pathology, but tau can also modulate Aβ aggregation. mdpi.comresearchgate.net Some studies suggest that monomeric tau can hinder the aggregation of Aβ(1-40). researchgate.net Furthermore, immunotherapies targeting tau have been shown to also reduce Aβ levels in some models, and vice versa, suggesting a deep-seated interplay between the two pathologies. nih.gov The co-localization of Aβ and tau has been observed in neurons and astrocytes, and their interaction may initiate with the disruption of mitochondrial membranes. mdpi.com
Co-assembly with Alpha-Synuclein
There is growing evidence for a pathological overlap between Alzheimer's disease and Parkinson's disease, with the co-occurrence of Aβ plaques and α-synuclein Lewy bodies in a significant number of patients. biorxiv.orgresearchgate.net This has spurred research into the direct interaction and co-assembly of Aβ and α-synuclein.
In vitro studies have demonstrated that Aβ and α-synuclein can directly interact and influence each other's aggregation pathways. nih.govfrontiersin.org Soluble species of Aβ can trigger the aggregation of α-synuclein, acting as a nucleation site. biorxiv.org Conversely, soluble forms of α-synuclein, including monomers and oligomers, can promote the oligomerization of Aβ monomers and stabilize pre-formed Aβ oligomers through co-assembly. nih.gov This interaction appears to inhibit the further fibrillization of Aβ, trapping it in a potentially more toxic oligomeric state. nih.gov
The C-terminus of Aβ has been identified as a primary site for its interaction with α-synuclein. nih.govfrontiersin.org This co-assembly leads to the formation of hetero-oligomers, which may represent a synergistic mechanism of toxicity in neurodegenerative diseases where both proteins are implicated. frontiersin.orgnih.gov While the exact nature of these co-aggregated species and their role in disease progression are still under investigation, these findings highlight a molecular link between the pathologies of Alzheimer's and Parkinson's diseases.
Investigational Mechanisms of Beta Amyloid 40 1 Pathological Action at the Molecular and Cellular Level
Synaptic Dysfunction Mechanisms Induced by Beta-Amyloid (1-40)
Soluble oligomers of Aβ(1-40) are potent disruptors of synaptic function, a key early event in the progression of Alzheimer's disease. frontiersin.orgnih.gov These oligomers can impair synaptic plasticity by interfering with glutamatergic receptors, such as NMDA and AMPA receptors, which are critical for learning and memory. frontiersin.org The interaction of Aβ(1-40) with these receptors can lead to their dysfunction, resulting in an imbalance in calcium homeostasis and the subsequent inhibition of long-term potentiation (LTP), a cellular correlate of memory formation. frontiersin.orgnih.gov
Research indicates that the effects of Aβ(1-40) on synaptic plasticity are concentration-dependent. frontiersin.orgfrontiersin.org While high concentrations of Aβ(1-40) oligomers are known to suppress excitatory synaptic transmission and impair LTP, lower, more physiological concentrations may have a modulatory or even beneficial role. nih.govfrontiersin.org For instance, some studies have shown that low nanomolar concentrations of Aβ(1-40) can enhance LTP. Conversely, higher concentrations severely dampen LTP without significantly affecting long-term depression (LTD). nih.gov This complex, dose-dependent activity highlights the nuanced role of Aβ(1-40) in synaptic processes.
Furthermore, Aβ(1-40) oligomers can lead to a reduction in essential postsynaptic proteins like PSD-95, which is vital for maintaining the stability of AMPA and NMDA receptors at the synapse. frontiersin.org The disruption of these synaptic components contributes significantly to the cognitive decline observed in Alzheimer's disease.
Table 1: Effects of Beta-Amyloid (1-40) on Synaptic Function
| Effect | Mechanism | Key Findings | References |
|---|---|---|---|
| Inhibition of Long-Term Potentiation (LTP) | Disruption of NMDA and AMPA receptor function, leading to impaired calcium homeostasis. | High concentrations of Aβ(1-40) oligomers suppress LTP in the hippocampus. | frontiersin.orgnih.gov |
| Modulation of Synaptic Plasticity | Concentration-dependent effects on glutamatergic receptors. | Low concentrations may enhance LTP, while high concentrations are inhibitory. | frontiersin.orgfrontiersin.org |
| Reduction of Synaptic Proteins | Degradation of key postsynaptic proteins. | Aβ(1-40) oligomers can reduce levels of PSD-95. | frontiersin.org |
| Disruption of Glutamate (B1630785) Uptake | Facilitation of long-term depression (LTD) by interfering with neuronal glutamate uptake. | Soluble Aβ oligomers contribute to LTD. | frontiersin.org |
Mitochondrial Dysfunction Pathways
Specifically, Aβ(1-40) can interact with mitochondrial proteins, such as cyclophilin D, which can trigger the opening of the mitochondrial permeability transition pore (mPTP). biomedrb.comaginganddisease.org The opening of the mPTP disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, ultimately contributing to neuronal cell death. mdpi.com
Furthermore, Aβ(1-40) can impair mitochondrial dynamics, affecting the balance between mitochondrial fission and fusion. frontiersin.org This disruption leads to fragmented and dysfunctional mitochondria, further compromising cellular energy metabolism and increasing oxidative stress. aginganddisease.org
Table 2: Beta-Amyloid (1-40) and Mitochondrial Dysfunction
| Mechanism | Description | Consequences | References |
|---|---|---|---|
| Electron Transport Chain (ETC) Disruption | Aβ(1-40) interferes with the function of ETC complexes. | Decreased ATP synthesis, increased ROS production. | nih.govaginganddisease.org |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Interaction with proteins like cyclophilin D promotes mPTP opening. | Loss of mitochondrial membrane potential, release of cytochrome c, apoptosis. | biomedrb.comaginganddisease.orgmdpi.com |
| Impaired Mitochondrial Dynamics | Alteration of fission and fusion processes. | Accumulation of fragmented, dysfunctional mitochondria. | frontiersin.orgaginganddisease.org |
| Interaction with Mitochondrial Proteins | Aβ(1-40) binds to proteins like ABAD (amyloid-beta binding alcohol dehydrogenase). | Increased ROS production and mitochondrial stress. | mdpi.com |
Oxidative Stress Induction by Beta-Amyloid (1-40) Species
Aβ(1-40) is a significant source of oxidative stress in the brain. The peptide itself can generate free radicals, and its interaction with mitochondria exacerbates the production of reactive oxygen species (ROS). nih.govprobiologists.com This increased oxidative stress leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids.
Lipid peroxidation, the oxidative degradation of lipids, is a key consequence of Aβ(1-40)-induced oxidative stress. This process damages cell membranes, altering their fluidity and permeability, which can impair the function of membrane-bound proteins and receptors.
Furthermore, the oxidative environment created by Aβ(1-40) can promote further Aβ aggregation, creating a vicious cycle of oxidative stress and amyloid pathology. actanaturae.ru Evidence also suggests that Aβ(1-40) can induce oxidative stress through its interactions with metal ions like copper and iron, which can catalyze the formation of ROS.
Table 3: Oxidative Stress Mechanisms of Beta-Amyloid (1-40)
| Mechanism | Description | Outcome | References |
|---|---|---|---|
| Direct ROS Production | Aβ(1-40) itself can generate free radicals. | Increased cellular oxidative load. | probiologists.com |
| Mitochondrial ROS Production | Disruption of the electron transport chain leads to ROS leakage. | Amplified oxidative damage. | nih.gov |
| Lipid Peroxidation | Oxidative damage to lipids in cellular membranes. | Compromised membrane integrity and function. | frontiersin.org |
| Interaction with Metal Ions | Catalyzes ROS formation through interactions with copper and iron. | Enhanced oxidative stress. |
Perturbations in Intracellular Calcium Homeostasis
Aβ(1-40) profoundly disrupts intracellular calcium (Ca2+) homeostasis, a critical signaling pathway for neuronal function and survival. mdpi.com Aβ(1-40) oligomers can form cation-selective channels or pores in the cell membrane, leading to an uncontrolled influx of extracellular Ca2+. mdpi.comnih.govnih.gov
This peptide can also trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER), by interacting with receptors like the inositol (B14025) triphosphate (IP3) receptor and the ryanodine (B192298) receptor (RyR). mdpi.comnih.gov The sustained elevation of cytosolic Ca2+ levels can activate various downstream pathways that contribute to neurotoxicity, including the activation of proteases and kinases, mitochondrial dysfunction, and the induction of apoptosis. mdpi.commdpi.com
Furthermore, the dysregulation of Ca2+ homeostasis can, in turn, promote the production and aggregation of Aβ, creating another detrimental feedback loop. mdpi.comnih.gov For example, increased intracellular Ca2+ can stimulate the enzymatic activity of secretases involved in Aβ generation. nih.gov
Table 4: Beta-Amyloid (1-40) and Calcium Homeostasis Perturbation
| Mechanism | Description | Effect on Calcium Levels | References |
|---|---|---|---|
| Pore Formation | Aβ(1-40) oligomers form Ca2+-permeable pores in the plasma membrane. | Increased influx of extracellular Ca2+. | mdpi.comnih.govnih.gov |
| ER Calcium Release | Interacts with IP3Rs and RyRs on the ER membrane. | Release of Ca2+ from intracellular stores. | mdpi.comnih.gov |
| Activation of Calcium Channels | Can activate voltage-gated calcium channels (VGCCs). | Enhanced Ca2+ entry into the neuron. | mdpi.com |
| Stimulation of Na+/Ca2+ Exchanger | Aβ(1-40) can stimulate the activity of certain isoforms of the Na+/Ca2+ exchanger. | Altered cytosolic calcium regulation. | researchgate.net |
Membrane Permeability Alterations by Beta-Amyloid (1-40) Oligomers
A key mechanism of Aβ(1-40) toxicity involves the disruption of cell membrane integrity. nih.govdiva-portal.org Soluble Aβ(1-40) oligomers can interact with and insert into lipid bilayers, forming pore-like structures. nih.govplos.orgmdpi.com These pores are often described as cation-selective channels that allow for the unregulated passage of ions, including Ca2+, across the membrane. mdpi.comnih.gov
The formation of these pores disrupts the electrochemical gradients essential for neuronal function and leads to a loss of cellular homeostasis. mdpi.com The process of membrane disruption by Aβ(1-40) can be a two-step mechanism, starting with the formation of ion-selective pores, followed by a more general fragmentation of the membrane as amyloid fibers form. nih.gov
The interaction of Aβ(1-40) with specific membrane components, such as gangliosides, can enhance both pore formation and subsequent membrane fragmentation. nih.govacs.orgnih.gov This alteration in membrane permeability is a direct physical insult to the neuron, contributing significantly to its dysfunction and eventual death.
Table 5: Membrane Permeability Alterations by Beta-Amyloid (1-40) Oligomers
| Mechanism | Description | Consequence | References |
|---|---|---|---|
| Pore/Channel Formation | Aβ(1-40) oligomers assemble into pore-like structures within the lipid bilayer. | Non-specific ion leakage, particularly Ca2+ influx. | nih.govplos.orgmdpi.com |
| Membrane Fragmentation | Amyloid fiber formation on the membrane surface can cause physical disruption. | Loss of membrane integrity. | nih.gov |
| Interaction with Gangliosides | Binding to gangliosides facilitates Aβ aggregation and membrane disruption. | Enhanced toxicity. | nih.govacs.orgnih.gov |
| Membrane Thinning | "Carpeting" of the membrane by Aβ can lead to thinning of the lipid bilayer. | Increased ion leakage and loss of homeostasis. | plos.org |
Modulatory Effects on Neuronal Signaling Cascades
Beyond its direct physical effects on membranes and organelles, Aβ(1-40) also exerts significant modulatory effects on various intracellular signaling cascades that are crucial for neuronal survival, plasticity, and function.
Aβ(1-40) can activate pro-apoptotic pathways. For example, it can induce the expression of Apaf-1 and promote the translocation of NF-κB, signaling cascades associated with the TNFRI death receptor pathway, leading to neuronal death. jneurosci.org
Conversely, some signaling pathways can be inhibited by Aβ(1-40). For instance, it can interfere with the Wnt/β-catenin signaling pathway, which is important for synaptic maintenance and neurogenesis. probiologists.com The peptide has also been shown to activate mitogen-activated protein kinase (MAPK) cascades, which can have diverse and context-dependent effects on cell fate. nih.gov Additionally, Aβ(1-40) can impact the PI3K-Akt pathway, a critical signaling route for cell survival and proliferation. probiologists.com The dysregulation of these multiple signaling networks contributes to the complex and multifaceted pathology driven by Aβ(1-40).
Table 6: Modulation of Neuronal Signaling by Beta-Amyloid (1-40)
| Signaling Pathway | Effect of Aβ(1-40) | Functional Consequence | References |
|---|---|---|---|
| NF-κB Pathway | Activation and translocation of NF-κB. | Can mediate pro-inflammatory and pro-apoptotic responses. | jneurosci.org |
| Wnt/β-catenin Pathway | Inhibition of signaling. | Impaired synaptic maintenance and neurogenesis. | probiologists.com |
| MAPK Cascade (e.g., ERK) | Activation via receptors like α7 nAChR. | Dysregulation of cellular processes including proliferation, differentiation, and apoptosis. | nih.gov |
| PI3K-Akt Pathway | Can modulate pathway activity. | Affects neuronal survival and metabolism. | probiologists.com |
Beta Amyloid 40 1 Clearance and Degradation Research Pathways
Enzymatic Degradation Mechanisms
The proteolytic breakdown of Aβ is a primary route for its removal from the brain. en-journal.orgnih.gov A variety of enzymes, collectively known as amyloid-beta degrading enzymes (AβDEs), have been identified to cleave Aβ peptides into smaller, less toxic fragments that are more easily cleared. biomolther.orgoup.com
Role of Amyloid-Beta Degrading Enzymes (AβDEs)
Approximately 20 proteases capable of degrading Aβ have been identified. en-journal.org These enzymes exhibit affinity for specific domains within the Aβ amino acid sequence, enabling them to cleave the peptide and reduce its neurotoxic potential. en-journal.org Key AβDEs belong to several classes, including zinc metalloendopeptidases, thiol-dependent metalloendopeptidases, serine proteases, cysteine proteases, and matrix metalloproteinases. biomolther.orgiu.edu Modulating the activity of these enzymes has been shown to regulate Aβ levels and improve cognitive function in animal models. en-journal.orgnih.gov
Metalloproteinase (MMP) and Endothelin-Converting Enzyme (ECE) Contributions
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are secreted by astrocytes and play a role in the extracellular degradation of both monomeric and fibrillar forms of Aβ. frontiersin.orgmdpi.com Studies have shown that astrocytes surrounding amyloid plaques exhibit increased expression of MMP-2 and MMP-9. frontiersin.org Conditioned media from astrocytes can degrade Aβ(1-40), and this activity is reduced by specific inhibitors of MMP-2 and MMP-9. frontiersin.org MMP-2 has been shown to cleave Aβ(1-40) at specific sites, generating smaller fragments. nih.gov
Endothelin-converting enzyme (ECE), a zinc metalloprotease, also contributes to Aβ degradation. iu.edu There are two primary forms, ECE-1 and ECE-2. mdpi.com ECE-1, which exists in multiple isoforms located at the cell surface and within endosomes, has been shown to significantly reduce Aβ concentrations. iu.edumdpi.com It cleaves Aβ(1-40) at multiple sites. mdpi.com ECE-1 is considered a well-characterized Aβ-degrading enzyme, with a preference for cleaving Aβ(1-40) over Aβ(1-42) at an acidic pH, consistent with intracellular degradation. nih.gov
Glutamate (B1630785) Carboxypeptidase II (GCPII) Activity
Glutamate carboxypeptidase II (GCPII), a peptidase also known as prostate-specific membrane antigen (PSMA), has been investigated for its role in Aβ degradation. nih.govavcr.cz One study reported that GCPII can cleave Aβ(1-40) monomers at their C-terminus, producing smaller, non-toxic fragments. nih.gov This study also suggested that GCPII can degrade soluble oligomers and fibrils. nih.gov However, other research has contested these findings, concluding that GCPII is not an amyloid peptide-degrading enzyme. nih.gov Further investigation is needed to clarify the precise role of GCPII in Aβ(1-40) clearance.
Non-Enzymatic Clearance Mechanisms
In addition to enzymatic degradation, several non-enzymatic pathways contribute to the removal of Aβ from the brain. en-journal.orgnih.govnih.gov These mechanisms involve cellular uptake and transport across the blood-brain barrier.
Role of Glial Cells (Microglia, Astrocytes)
Glial cells, including microglia and astrocytes, are key players in the non-enzymatic clearance of Aβ. en-journal.orgmdpi.com They are capable of internalizing and degrading Aβ through phagocytosis and endocytosis. biomolther.orgfrontiersin.org
Microglia: As the resident immune cells of the brain, microglia can clear soluble Aβ through pinocytosis and receptor-mediated endocytosis. en-journal.orgmdpi.com Once internalized, Aβ is trafficked to lysosomes for degradation. en-journal.org Microglia can also secrete enzymes like insulin-degrading enzyme (IDE) and neprilysin (NEP) to break down Aβ extracellularly. mdpi.com
Astrocytes: These star-shaped glial cells also play a significant role in Aβ clearance. en-journal.orgmdpi.com They can internalize Aβ through various receptors, including the low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.org Astrocytes are also capable of secreting Aβ-degrading enzymes such as NEP, IDE, and MMPs. mdpi.com Some research suggests that astrocytes may be even more efficient at removing Aβ than microglia, particularly in the early stages of disease. en-journal.org
Blood-Brain Barrier (BBB) Transport Mechanisms (e.g., LRP-1 mediated)
The transport of Aβ across the blood-brain barrier (BBB) is a critical clearance pathway. nih.govjci.org The low-density lipoprotein receptor-related protein 1 (LRP1) is a major receptor involved in the efflux of Aβ from the brain into the bloodstream. mdpi.comjci.orgfrontiersin.org LRP1 is expressed on the abluminal (brain-facing) side of brain endothelial cells. frontiersin.org It binds to Aβ(1-40) and facilitates its transport out of the brain. jci.orgscilit.com This process is significantly faster than clearance through the bulk flow of interstitial fluid. mdpi.com The efficiency of LRP1-mediated clearance can be influenced by other molecules like apolipoprotein E (ApoE) and α2-macroglobulin. jci.orgnih.gov Studies have shown that LRP1-mediated clearance of Aβ(1-40) is more rapid than that of Aβ(1-42). nih.govbiomolther.org A reduction in LRP1 expression, which can occur with aging, is associated with decreased Aβ clearance. jci.org
Table 1: Key Enzymes in Beta-Amyloid (40-1) Degradation
| Enzyme Class | Specific Enzyme(s) | Role in Aβ(1-40) Degradation |
|---|---|---|
| Metalloproteinases | Matrix Metalloproteinase-2 (MMP-2) | Degrades monomeric and fibrillar Aβ; cleaves Aβ(1-40) at specific sites. frontiersin.orgnih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Secreted by astrocytes and involved in extracellular Aβ degradation. frontiersin.orgmdpi.com | |
| Endothelin-Converting Enzyme-1 (ECE-1) | Cleaves Aβ(1-40) at multiple sites, showing preference for this isoform. nih.govmdpi.com | |
| Dipeptidyl Carboxypeptidase | Glutamate Carboxypeptidase II (GCPII) | Role is debated; one study suggests it cleaves Aβ(1-40) at the C-terminus, while another refutes this. nih.govnih.gov |
| Thiol-dependent metalloendopeptidase | Insulin-Degrading Enzyme (IDE) | Degrades Aβ(1-40); secreted by microglia and astrocytes. mdpi.commdpi.compnas.org |
| Zinc metalloendopeptidase | Neprilysin (NEP) | Degrades Aβ(1-40); secreted by microglia and astrocytes. nih.govmdpi.commdpi.com |
Table 2: Cellular Mechanisms in Non-Enzymatic Beta-Amyloid (40-1) Clearance
| Clearance Mechanism | Key Cell/Component | Description |
|---|---|---|
| Glial Cell Clearance | Microglia | Internalize Aβ via phagocytosis and endocytosis for lysosomal degradation; secrete Aβ-degrading enzymes. en-journal.orgmdpi.com |
| Astrocytes | Internalize Aβ via receptors like LRP1; secrete Aβ-degrading enzymes; may be more efficient than microglia in early stages. en-journal.orgfrontiersin.orgmdpi.com | |
| Blood-Brain Barrier Transport | Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) | Primary receptor on brain endothelial cells mediating the transport of Aβ(1-40) out of the brain into the circulation. mdpi.comjci.orgfrontiersin.org |
Peripheral Clearance Mechanisms and Systemic Influences
The concentration of Beta-Amyloid (Aβ) in the central nervous system is influenced by a dynamic equilibrium between its production in the brain and its clearance. A significant portion of this clearance occurs via transport across the blood-brain barrier (BBB) into the peripheral circulation, where it is then eliminated by various organs. This peripheral clearance system is a critical component in maintaining Aβ homeostasis.
The Role of Peripheral Organs in Aβ Clearance
The liver is considered the primary organ for the systemic clearance of circulating Aβ peptides. mdpi.com Studies have shown that the liver is responsible for clearing a substantial amount of Aβ from the blood. mdpi.comen-journal.org Early research demonstrated that the liver sequesters a significant percentage of intravenously injected radiolabeled Aβ1-40. mdpi.com It is proposed that the liver takes up Aβ from the circulation, breaks it down, and releases the resulting catabolites into the intestine via the bile ducts. mdpi.com Consequently, impaired liver function can lead to reduced Aβ clearance, potentially contributing to its accumulation. mdpi.comnih.govfrontiersin.org
The kidneys also participate in the elimination of Aβ, although to a lesser extent than the liver. mdpi.commdpi.com Studies tracking injected radiolabeled Aβ have found detectable amounts in the kidneys, indicating their role in the clearance process. mdpi.commdpi.com Other peripheral tissues and cells, including the spleen, gastrointestinal tract, and monocytes, are also thought to contribute to the degradation and removal of circulating Aβ. en-journal.orgmdpi.com
| Organ/System | Primary Role in Beta-Amyloid (40-1) Clearance | Key Receptors/Mechanisms | Supporting Findings |
|---|---|---|---|
| Liver | Major site for systemic degradation and elimination of circulating Aβ. mdpi.comen-journal.org | LRP1-mediated uptake by hepatocytes; degradation and biliary excretion. mdpi.comfrontiersin.org | Studies show the liver sequesters over 60% of circulating Aβ. en-journal.orgnih.gov Liver dysfunction is linked to higher circulating Aβ levels. nih.govfrontiersin.org |
| Kidney | Contributes to the filtration and elimination of Aβ from the blood. mdpi.com | Filtration and excretion. | Radiolabeled Aβ has been detected in the kidneys following peripheral injection. mdpi.commdpi.com |
| Blood-Brain Barrier (BBB) Transport | Regulates the bidirectional movement of Aβ between the brain and the periphery. nih.govfrontiersin.org | LRP1 (efflux); RAGE (influx). nih.govresearchgate.net | LRP1 transports Aβ out of the brain, while RAGE transports it in. nih.govnih.gov |
| Peripheral Immune Cells | Uptake and degradation of Aβ in circulation. en-journal.org | Phagocytosis by monocytes/macrophages. en-journal.org | Monocytes have been shown to internalize and degrade Aβ. en-journal.org |
Receptor-Mediated Transport and Degradation
The transport of Aβ across the BBB is a critical step connecting central and peripheral clearance pathways. This process is primarily mediated by two key receptors with opposing functions:
Low-density lipoprotein receptor-related protein 1 (LRP1): Located on the brain side (abluminal surface) of the BBB's endothelial cells, LRP1 is the principal transporter responsible for the efflux of Aβ, including the Aβ(40-1) isoform, from the brain into the bloodstream. nih.govnih.gov The efficiency of this transport is significant, with LRP1-mediated clearance of Aβ1-40 being substantially faster than removal by interstitial fluid bulk flow. nih.govjci.org LRP1 is also highly expressed in hepatocytes, where it plays a crucial role in the uptake of circulating Aβ for degradation in the liver. mdpi.comfrontiersin.org A soluble form of LRP1 (sLRP1) also exists in the plasma, where it can bind to Aβ, acting as a "peripheral sink" that prevents its re-entry into the brain. frontiersin.orgnih.gov
Receptor for Advanced Glycation End products (RAGE): In contrast to LRP1, RAGE is located on the blood side (luminal surface) of the BBB and mediates the influx of circulating Aβ from the blood into the brain. nih.govnih.gov Under pathological conditions where circulating Aβ levels are high, an upregulation of RAGE can contribute to the accumulation of Aβ within the brain. en-journal.orgresearchgate.net
The balance between LRP1-mediated efflux and RAGE-mediated influx is therefore a crucial determinant of the net Aβ burden in the brain. researchgate.net
Systemic Influences on Clearance
Peripheral clearance of Aβ is not an isolated process and can be influenced by various systemic factors. Chronic liver diseases, for instance, are associated with reduced hepatic expression of LRP1 and higher levels of circulating Aβ, suggesting a direct link between liver health and Aβ elimination. nih.govfrontiersin.org
Systemic inflammation can also impair Aβ clearance. frontiersin.org Inflammatory conditions can affect the functionality of the BBB, potentially reducing the expression of efflux transporters like LRP1 and decreasing the bulk flow of interstitial fluid, which further hampers Aβ removal from the brain. frontiersin.org Furthermore, diet and metabolic conditions may also play a role. For example, some studies in animal models suggest that diet-induced obesity can alter peripheral Aβ metabolism, with changes in circulating factors like Insulin-like Growth Factor I (IGF-I) potentially influencing Aβ uptake by the liver. biorxiv.org
| Research Finding | Compound(s) Studied | Key Conclusion | Reference |
|---|---|---|---|
| Rate of Aβ1-40 Efflux from Brain | Beta-Amyloid (1-40) | Transport across the BBB via LRP1 is the main clearance route from the brain, with a half-life of approximately 25 minutes in young mice. This clearance is significantly faster than via ISF bulk flow. | jci.org |
| Hepatic Clearance of Aβ | Beta-Amyloid (1-40), Beta-Amyloid (1-42) | The liver is a key organ for peripheral Aβ clearance, sequestering a majority of peripherally injected Aβ. LRP1 is the primary receptor for hepatic uptake. | mdpi.com |
| Role of LRP1 vs. RAGE | Beta-Amyloid (1-40) | LRP1 mediates the efflux of Aβ from the brain to the blood, while RAGE mediates the influx of Aβ from the blood to the brain. | nih.govnih.gov |
| Impact of Liver Dysfunction | Beta-Amyloid | Chronic liver disease is associated with reduced hepatic LRP1 levels and decreased peripheral Aβ clearance, potentially increasing Aβ accumulation. | nih.govfrontiersin.org |
| Soluble LRP1 as a Peripheral Sink | Beta-Amyloid | Soluble LRP1 in plasma binds to a majority of circulating Aβ, sequestering it in the periphery and limiting its re-entry into the brain. | nih.gov |
Methodologies and Preclinical Models for Beta Amyloid 40 1 Research
Biophysical and Structural Characterization Techniques
A range of biophysical techniques is utilized to elucidate the structural and aggregation properties of Aβ(40-1). These methods provide insights into its conformational dynamics, which are believed to be linked to its biological activity, or lack thereof.
Spectroscopic techniques are fundamental in determining the secondary structure and aggregation state of Aβ(40-1).
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring changes in the secondary structure of amyloid peptides during aggregation. The amide I region of the IR spectrum (approximately 1600-1700 cm⁻¹) is particularly informative. researchgate.net For amyloid fibrils, a characteristic intense and narrow absorption band between 1615 and 1630 cm⁻¹ is indicative of the formation of extensive and well-ordered β-sheets. acs.org Studies on Aβ(1-40) have shown that at the start of incubation, the peptide may exhibit different structures, but with time, it predominantly forms β-sheet structures, as indicated by a strong peak around 1630 cm⁻¹. researchgate.netresearchgate.net The presence of a minor peak around 1695 cm⁻¹ in conjunction with the ~1630 cm⁻¹ peak suggests an antiparallel β-sheet arrangement, often associated with oligomeric species. nih.gov In contrast, Aβ(40-1) has been shown to be resistant to aggregation. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of peptides in solution. researchgate.net The CD spectrum of native Aβ(1-40) in solution typically shows a strong negative band around 198 nm, which is characteristic of a random coil conformation. researchgate.net Upon interaction with certain environments, such as lipid membranes, Aβ(1-40) can undergo a conformational transition to a β-sheet structure. nih.gov In contrast, the CD spectrum of Aβ(40-1) all-L was found to be a mirror image of the Aβ(1-40) all-L spectrum, and it showed negligible changes over time, indicating its resistance to aggregation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, both in solution and solid-state, provides high-resolution structural information about amyloid peptides. Solution NMR has been used to study the monomeric and oligomeric states of Aβ(1-40), revealing that it is largely unstructured in aqueous solution. rcsb.orgwikipedia.org Solid-state NMR has been instrumental in determining the structure of Aβ(1-40) fibrils, showing that residues 12–24 and 30–40 form parallel β-sheets, while residues 25–29 create a bend. pnas.org These studies have also identified that the N-terminal region (residues 1-10) is largely disordered within the fibrils. pnas.org While specific NMR studies on Aβ(40-1) are less common, the technique is crucial for comparative analyses to understand the structural differences that dictate the distinct aggregation propensities of the two peptides.
Table: Spectroscopic Analysis of Beta-Amyloid Peptides
| Technique | Analyte | Key Findings | References |
| Infrared (IR) Spectroscopy | Aβ(1-40) | Aggregates exhibit a dominant β-sheet structure (~1630 cm⁻¹). Oligomers may show antiparallel β-sheets (~1695 cm⁻¹). | researchgate.netresearchgate.netnih.gov |
| Aβ(40-1) | Resistant to aggregation, thus lacking the characteristic β-sheet signal of fibrils. | researchgate.net | |
| Circular Dichroism (CD) | Aβ(1-40) | Monomeric form is predominantly random coil in solution (~198 nm). Can transition to β-sheet in specific environments. | researchgate.netnih.gov |
| Aβ(40-1) | Shows a mirror image spectrum to Aβ(1-40) and is conformationally stable over time. | researchgate.net | |
| Nuclear Magnetic Resonance (NMR) | Aβ(1-40) | Monomers are largely disordered. Fibrils consist of parallel β-sheets in specific regions with a disordered N-terminus. | rcsb.orgwikipedia.orgpnas.org |
Microscopy techniques allow for the direct visualization of the morphology of amyloid aggregates, providing crucial information about their size, shape, and assembly process.
Atomic Force Microscopy (AFM): AFM is used to visualize the nanoscale surface of molecules and can determine the aggregation state of amyloid peptides in vitro. wikipedia.org For Aβ(1-40), AFM studies have revealed a variety of structures, from small spherical oligomers to elongated protofibrils and mature fibrils. acs.orgnih.gov High-resolution AFM has been used to characterize the polymorphism of Aβ(1-40) fibrils, providing precise dimensional information that can be correlated with molecular structures. acs.org The smallest Aβ(1-40) particles detected have a diameter of approximately 1.65 nm. ul.ie
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the high-resolution three-dimensional structure of amyloid fibrils. Cryo-EM studies of Aβ(1-40) fibrils have revealed polymorphic structures, often composed of two protofilaments with a cross-β core. pnas.orgpnas.org These studies have provided detailed models of how Aβ(1-40) peptides are arranged within the fibril, including the identification of specific salt bridges and interactions that stabilize the structure. mdpi.com Recently, cryo-EM has also been used to study the structure of Aβ(1-40) fibrils grown in the presence of lipids, providing insights into fibril-lipid interactions. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations complement experimental techniques by providing an atomistic view of the conformational dynamics and aggregation pathways of amyloid peptides.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational transitions of Aβ peptides. pnas.org For Aβ(1-40), simulations have shown that it can undergo a transition from an α-helical to a β-sheet conformation in aqueous solution, a key step in the aggregation process. pnas.org These simulations have also been used to investigate the structure of Aβ(1-40) dimers and the influence of different force fields on the predicted secondary structure. nih.govacs.org By simulating the peptide in different environments, such as at interfaces or in the presence of lipid membranes, MD can provide insights into the factors that promote aggregation. jst.go.jp
Microscopy (AFM, Cryo-EM)
In Vitro Cell Culture Models for Beta-Amyloid (40-1) Studies
In vitro cell culture models are essential for investigating the biological effects of Aβ(40-1) and comparing them to Aβ(1-40). These models allow for controlled studies of cellular responses to peptide exposure.
Primary neurons and immortalized neuroblastoma cell lines are widely used to model the neuronal environment and assess the neurotoxic potential of amyloid peptides.
Primary Neuronal Cultures and Neuroblastoma Lines: Cell culture systems, including primary neuronal cultures and neuroblastoma cell lines like SH-SY5Y and IMR-32, are used to study the effects of exogenous Aβ peptides. mdpi.com Studies have shown that SH-SY5Y cells can be used as an in vitro model for Alzheimer's disease by exposing them to Aβ(1-40). biorxiv.orgbiorxiv.org Research has indicated that while Aβ(1-42) can be toxic to differentiated SH-SY5Y cells, Aβ(1-40) may not show a significant toxic effect in some experimental setups. nih.gov Cell lines are also used to study the internalization and accumulation of different Aβ isoforms. For instance, IMR-32 neuroblastoma cells have been used to compare the uptake of Aβ(1-40) and Aβ(1-42). nih.gov These models are crucial for screening potential therapeutic agents and for dissecting the molecular pathways involved in Aβ-induced cellular dysfunction.
Table: In Vitro Cell Models for Beta-Amyloid Research
| Cell Model | Application | Key Findings for Aβ(1-40) | References |
| SH-SY5Y Neuroblastoma | Alzheimer's Disease modeling, neurotoxicity assays. | Used to induce an in vitro AD model. May not be significantly toxic in some assays compared to Aβ(1-42). | biorxiv.orgbiorxiv.orgnih.gov |
| IMR-32 Neuroblastoma | Study of Aβ internalization and accumulation. | Used to compare uptake of different Aβ isoforms. | nih.gov |
| Primary Neuronal Cultures | Investigating neurite degeneration and cellular responses. | Treatment with Aβ can induce neurite degeneration. | mdpi.com |
Acute tissue slices, typically from the hippocampus, provide a more complex ex vivo model that preserves the local cytoarchitecture and synaptic circuitry of the brain.
Acute Tissue Slice Models: Acute hippocampal slices from rodents are used to study the effects of Aβ peptides on synaptic plasticity and neuronal function in a setting that retains the three-dimensional structure of the brain tissue. mdpi.com These models have been instrumental in demonstrating that soluble Aβ oligomers can impair synaptic functions like long-term potentiation (LTP). mdpi.comacs.org While many studies focus on Aβ(1-42), Aβ(1-40) has also been shown to induce neuropathology when injected into the hippocampus in vivo. bu.edu Tissue slice models offer a valuable platform to investigate the acute effects of Aβ(40-1) on a more integrated biological system compared to single-cell cultures.
Strategic Research Approaches for Modulating Beta Amyloid 40 1 Pathology
Investigational Strategies for Inhibiting Beta-Amyloid (40-1) Production
The formation of Beta-Amyloid (Aβ) peptides, including Aβ(40-1), is a critical event in the pathogenesis of Alzheimer's disease. wjarr.com This process involves the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. dzne.de Consequently, inhibiting these secretases has become a primary strategy in the development of disease-modifying therapies.
Beta-Secretase (BACE1) Inhibitors:
BACE1 initiates the amyloidogenic pathway by cleaving APP, making it a key therapeutic target. d-nb.info The development of BACE1 inhibitors has been a major focus of pharmaceutical research, with several compounds advancing to clinical trials. nih.govfrontiersin.org
Initial research faced challenges in designing small-molecule inhibitors that could effectively cross the blood-brain barrier. d-nb.info However, subsequent efforts led to the development of brain-penetrable BACE1 inhibitors. d-nb.info Preclinical studies in animal models demonstrated that these inhibitors could significantly lower Aβ levels. nih.gov
Several BACE1 inhibitors have progressed to Phase I, II, and III clinical trials. nih.govdomainex.co.uk For instance, Verubecestat (MK-8931) was the first to reach Phase III trials. frontiersin.org Early phase trials of some inhibitors showed that they were generally well-tolerated and resulted in a notable reduction of Aβ40 and Aβ42 concentrations in the cerebrospinal fluid (CSF) of healthy volunteers and Alzheimer's patients. d-nb.infonih.govd-nb.info For example, a single dose of MK-8931 was found to reduce CSF Aβ concentrations by as much as 92%. d-nb.info Similarly, LY2811376 demonstrated a significant decline in plasma and CSF Aβ levels. nih.gov
Despite these promising initial results, many late-phase clinical trials for BACE1 inhibitors were discontinued (B1498344) due to either a lack of cognitive improvement or safety concerns. nih.govfrontiersin.orgdomainex.co.uk This has led to a re-evaluation of BACE1 as a therapeutic target and the timing of intervention, with suggestions that earlier, preventive administration in at-risk populations might be more effective. frontiersin.orgdomainex.co.uk
Table 1: Investigational BACE1 Inhibitors and Research Findings
| Inhibitor | Developer | Key Research Findings | Clinical Trial Status (as of latest available data) |
|---|---|---|---|
| Verubecestat (MK-8931) | Merck | Showed significant reduction in CSF Aβ40 and Aβ42 levels. nih.govd-nb.info | Discontinued due to lack of efficacy in Phase III trials. frontiersin.org |
| Lanabecestat | AstraZeneca/Eli Lilly | --- | Discontinued in Phase III trials. frontiersin.org |
| Elenbecestat | Eisai/Biogen | --- | Discontinued in Phase III trials. frontiersin.org |
| Umibecestat (CNP-520) | Novartis/Amgen | Demonstrated a good safety profile and high selectivity for BACE1 over BACE2. domainex.co.uk | Discontinued due to cognitive worsening in preclinical stage trials. domainex.co.uk |
| LY2811376 | Eli Lilly | First BACE1 inhibitor in clinical trials; showed significant reduction of Aβ in plasma and CSF. nih.gov | Development halted due to toxicity findings in preclinical studies. nih.gov |
| CTS21166 | CoMentis/Astellas Pharma | Lowered brain Aβ levels and plaque load in animal models. nih.govd-nb.info | Completed Phase I trial. nih.gov |
Gamma-Secretase Inhibitors and Modulators:
Gamma-secretase is the enzyme responsible for the final cut of APP, which releases the Aβ peptide. dzne.de Inhibiting or modulating this enzyme presents another avenue for reducing Aβ production. However, gamma-secretase also cleaves other essential proteins, most notably the Notch receptor, leading to potential side effects. drugbank.commedchemexpress.comacs.org
Gamma-Secretase Inhibitors (GSIs) aim to block the enzyme's activity entirely. Several GSIs have been developed and tested in clinical trials. drugbank.commdpi.com For example, Semagacestat was shown to inhibit the production of Aβ40 and Aβ42. medchemexpress.com However, a major Phase III trial for Semagacestat was halted due to negative outcomes, including worsened cognition and an increased risk of skin cancer, likely due to Notch inhibition. rupress.orgcell-stress.com Another GSI, Avagacestat, was developed with the aim of being more selective, but its development was also discontinued. drugbank.commedchemexpress.com
Gamma-Secretase Modulators (GSMs) represent a more refined approach. Instead of inhibiting the enzyme, GSMs aim to allosterically modulate its activity to favor the production of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38, while decreasing the production of the more pathogenic Aβ42 and Aβ40. acs.orgrupress.org This strategy is designed to reduce the risk of Notch-related side effects. rupress.org
First-generation GSMs were derived from a subset of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and indomethacin, which were observed to selectively lower Aβ42 levels. acs.org Newer generations of GSMs with improved potency and brain availability have since been developed. acs.org Preclinical studies with potent GSMs have shown promise in reducing Aβ42 and Aβ40 levels without the toxicity associated with GSIs. rupress.org
Table 2: Investigational Gamma-Secretase Inhibitors and Modulators
| Compound Type | Compound Name | Mechanism of Action | Key Research Findings |
|---|---|---|---|
| GSI | Semagacestat | Inhibits γ-secretase, blocking production of all Aβ peptides. medchemexpress.com | Halted in Phase III trials due to cognitive worsening and adverse effects. rupress.org |
| GSI | Avagacestat | Potent inhibitor of γ-secretase, targeting Aβ40 and Aβ42 production. medchemexpress.com | Investigated for Alzheimer's disease but development was discontinued. drugbank.com |
| GSI | LY450139 | γ-secretase inhibitor. | Shown to dose-dependently decrease Aβ production in the human central nervous system. nih.gov |
| GSM | NSAID-derived (e.g., Ibuprofen) | Modulates γ-secretase to favor production of shorter Aβ peptides. acs.org | Selectively lowered Aβ42 in preclinical models. acs.org |
| GSM | PF-06648671 | Brain-penetrable GSM. | Reduces Aβ42 and Aβ40 with concomitant increases in Aβ37 and Aβ38 in vitro. medchemexpress.com |
Research into Inhibiting Beta-Amyloid (40-1) Aggregation
Preventing the aggregation of Aβ monomers into toxic oligomers and fibrils is a key therapeutic strategy. mazums.ac.irnih.gov Research in this area explores a variety of molecular approaches to interfere with the self-assembly process of Aβ(40-1).
Small molecules offer the potential to directly bind to Aβ peptides and alter their aggregation pathway, often by stabilizing non-toxic conformations or redirecting aggregation towards non-toxic species. nih.govacs.org A variety of chemical scaffolds have been investigated for their ability to inhibit Aβ aggregation. nih.gov
Pharmacophore modeling and high-throughput screening have been used to identify candidate molecules that can interfere with Aβ dimerization and oligomerization. nih.govacs.org Some identified compounds have shown activity against the aggregation of both Aβ40 and Aβ42. nih.govacs.org For instance, a study identified small molecules that could reduce the toxicity of Aβ42. acs.org Another approach involves designing molecules that can serve as "decoys," interacting with Aβ and preventing its aggregation into harmful forms. nih.gov
Research has also focused on developing diphenylthiazolamine derivatives as inhibitors of both Aβ40 and Aβ42 aggregation. uwaterloo.ca Certain compounds from this class have demonstrated neuroprotective effects against Aβ-induced cytotoxicity in cell cultures. uwaterloo.ca
Table 3: Examples of Small Molecule Aggregation Inhibitors
| Compound Class | Example Compound(s) | Investigated Effect on Aβ(40-1) |
|---|---|---|
| Diphenylthiazolamines | Alkylsulfonamide and sulfamide (B24259) substituted derivatives | Demonstrated superior inhibition of Aβ40 aggregation compared to parent compounds. uwaterloo.ca |
| Pharmacophore-identified molecules | Compounds #2, #4, #2-2 | Showed activity in modulating the aggregation of both Aβ40 and Aβ42. nih.govacs.org |
| Amyloid-structure specific dyes | Congo red | Can modulate fibril formation and reduce Aβ neurotoxicity. wjarr.com |
Peptide-based inhibitors are designed to mimic segments of the Aβ sequence itself or other interacting proteins to interfere with the aggregation process. mazums.ac.ir These inhibitors can offer high specificity and binding affinity. mazums.ac.ir
A common strategy involves using peptides derived from the central hydrophobic core of Aβ, such as the KLVFF sequence (residues 16-20), which is crucial for β-sheet formation and fibrillization. nih.govmdpi.com Modifications to these peptides, such as the incorporation of D-amino acids, cyclization, or N-methylation, are employed to increase their stability against enzymatic degradation and improve their pharmacokinetic properties. nih.govtandfonline.com For example, D-peptides have shown greater stability and a higher binding affinity for Aβ compared to their L-enantiomeric counterparts. nih.gov
The peptide NF11 (NAVRWSLMRPF) has been shown to inhibit Aβ40 aggregation in a dose-dependent manner and dissolve pre-formed oligomers and fibrils. researchgate.net Another D-peptide, D3 (RPRTRLHTHRNR), was found to inhibit Aβ aggregation and convert toxic oligomers into non-toxic forms. mazums.ac.ir
Table 4: Selected Peptide-Based Inhibitors of Aβ Aggregation
| Peptide Inhibitor | Basis of Design | Key Research Findings |
|---|---|---|
| KLVFF-derived peptides | Based on the central hydrophobic core of Aβ. nih.govmdpi.com | Can bind to Aβ and prevent its assembly into fibrils; D-amino acid versions show enhanced stability and inhibitory effect. nih.govmdpi.com |
| NF11 (NAVRWSLMRPF) | Designed 11-residue peptide. researchgate.net | Inhibits Aβ40 aggregation and disaggregates pre-formed fibrils. researchgate.net |
| D3 (RPRTRLHTHRNR) | Identified through phage display. mazums.ac.ir | Inhibited Aβ aggregation and converted toxic oligomers to non-toxic forms. mazums.ac.ir |
| IAM1 | Peptoid developed from a library screen. nih.gov | Showed higher affinity for Aβ42 than Aβ40 and inhibited Aβ42 aggregation. nih.gov |
A wide array of natural compounds, particularly polyphenols, have been investigated for their ability to modulate Aβ aggregation. mdpi.comfrontiersin.orgchiro.org These compounds are found in various foods and plants, such as fruits, vegetables, and tea. frontiersin.org
Polyphenols like curcumin (B1669340), resveratrol, and myricetin (B1677590) have demonstrated the ability to inhibit the formation of Aβ fibrils and destabilize pre-existing ones. frontiersin.orgchiro.orgnih.gov For example, curcumin has been shown to suppress Aβ40 aggregation and disaggregate fibrillar Aβ40. nih.gov Wine-related flavonoids, including myricetin and quercetin, have also been reported to inhibit the formation of Aβ fibrils from fresh Aβ40. mdpi.com The mechanism of action for many polyphenols is thought to involve direct binding to Aβ monomers or oligomers, preventing their conformational transition into β-sheet-rich structures. mdpi.comfrontiersin.org Some polyphenols can also remodel soluble oligomers into non-toxic protein aggregates. mdpi.com
Other natural compounds like tanshinones, extracted from Salvia miltiorrhiza, have also shown inhibitory effects on Aβ aggregation. cnr.it
Table 5: Natural Compounds as Modulators of Aβ Aggregation
| Natural Compound | Source | Key Research Findings on Aβ(40-1) |
|---|---|---|
| Curcumin | Turmeric (Curcuma longa) | Dose-dependently inhibits the formation of Aβ fibrils from Aβ40 and destabilizes preformed fibrils. frontiersin.org Suppresses Aβ40 aggregation (IC50 = 0.8 μm). nih.gov |
| Resveratrol | Grapes, berries, tea | Can directly bind to monomeric and fibrillar Aβ40. frontiersin.org |
| Myricetin | Berries, fruits, vegetables | Dose-dependently inhibits Aβ40 oligomerization by interacting with monomers. mdpi.com |
| EGCG (Epigallocatechin-3-gallate) | Green tea | Binds to Aβ proteins and inhibits their fibrillization, promoting the formation of stable, non-toxic spherical aggregates. nih.gov |
| Brazilin | Sappan wood (Caesalpinia sappan) | Can inhibit the fibrillogenesis of Aβ and remodel mature fibrils. mdpi.com |
| Tanshinones | Salvia miltiorrhiza | Inhibit amyloid formation at both early and later stages of aggregation. cnr.it |
Nanomaterials have emerged as a novel platform for modulating Aβ aggregation due to their unique physicochemical properties, such as a large surface-area-to-volume ratio and the ability to be functionalized. wjarr.comnih.gov
Various types of nanoparticles, including gold nanoparticles (AuNPs), graphene-based materials, and quantum dots, have been studied for their effects on Aβ aggregation. wjarr.commdpi.com These nanoparticles can interact with Aβ peptides through electrostatic, hydrophobic, and other interactions, thereby interfering with the aggregation process. mdpi.com
For example, cerium oxide nanoparticles coated with poly(acrylic acid) have been shown to completely inhibit Aβ(1-40) aggregation. nih.gov Gallium nitride nanoparticles have been found to retard the aggregation of Aβ40 by interfering with the formation of the initial nucleus. rsc.orgresearchgate.net Graphene quantum dots can inhibit Aβ peptide aggregation, likely through hydrophobic interactions. mdpi.com Some nanomaterials can also be combined with other therapeutic agents, such as peptides or photosensitizers, to create multifunctional systems for both targeting and disrupting Aβ aggregates. nih.govsioc-journal.cn
Table 6: Nanomaterials for Modulating Aβ Aggregation
| Nanomaterial Type | Example | Mechanism of Action / Key Findings |
|---|---|---|
| Metal Oxide Nanoparticles | PAA-coated cerium oxide nanoparticles | Showed complete inhibition of Aβ(1-40) aggregation. nih.gov |
| Nitride Nanoparticles | Gallium Nitride (GaN) NPs | Retard the lag phase of Aβ40 aggregation kinetics in a concentration-dependent manner. rsc.orgresearchgate.net |
| Carbon-Based Nanomaterials | Graphene Quantum Dots (GQDs) | Inhibit Aβ peptide aggregation and can alleviate the toxicity of Aβ oligomers. wjarr.commdpi.com |
| Gold Nanoparticles (AuNPs) | Bare and functionalized AuNPs | Can inhibit Aβ peptide aggregation and degrade existing aggregates depending on their properties. mdpi.com |
| Upconversion Nanoparticles | UCNPs-Ce6-TQ | Can disassemble Aβ aggregates through photodynamic therapy upon near-infrared light excitation. sioc-journal.cn |
Natural Compounds as Aggregation Modulators
Research into Enhancing Beta-Amyloid (40-1) Clearance and Degradation
The accumulation of beta-amyloid (Aβ) peptides, including Aβ(40-1), is a central event in the pathology of certain neurological disorders. This is thought to result from an imbalance between the production and clearance of these peptides. oup.com Consequently, a significant area of research focuses on strategies to enhance the removal and breakdown of Aβ(40-1). These approaches can be broadly categorized into enzymatic and non-enzymatic clearance mechanisms. en-journal.orgnih.gov
Enzymatic degradation involves a variety of proteases that can cleave Aβ peptides into smaller, less toxic fragments. en-journal.org Non-enzymatic pathways include clearance across the blood-brain barrier, cellular uptake by microglia and astrocytes, and drainage through the interstitial fluid. nih.govbiomolther.org Research indicates that a substantial portion of Aβ produced in the brain is cleared through peripheral pathways, highlighting the importance of these mechanisms in maintaining Aβ homeostasis. mdpi.com Impairments in these clearance systems are increasingly recognized as a key factor in the pathogenesis of amyloid-related diseases. biomolther.orgiu.edu
Immunotherapeutic Research Approaches Targeting Beta-Amyloid (40-1) Species (Active and Passive Immunization)
Immunotherapy represents a promising strategy to promote the clearance of Aβ peptides, including Aβ(40-1). mdpi.comnih.gov This approach can be divided into active and passive immunization. mdpi.comresearchgate.net
Active Immunization involves stimulating the host's immune system to produce antibodies against Aβ. mdpi.com This is typically achieved by administering a synthetic Aβ peptide or a fragment of it, often with an adjuvant to enhance the immune response. mdpi.comnih.gov The goal is to generate a sustained antibody response that can target and facilitate the removal of Aβ from the brain. redalyc.org Newer active immunization strategies focus on specific B-cell epitopes at the N-terminus of the Aβ peptide to avoid T-cell-mediated inflammatory responses. frontiersin.org
Passive Immunization involves the direct administration of externally produced monoclonal antibodies (mAbs) that are specific for Aβ. mdpi.commdpi.com This approach offers more control over antibody levels and avoids the potential for an adverse inflammatory response from the host's immune system. nih.gov These antibodies can target different forms of Aβ, including monomers, oligomers, and fibrils, and are thought to work through several mechanisms. These include direct binding to Aβ to prevent aggregation and promote clearance, as well as engaging microglia to phagocytose Aβ-antibody complexes. redalyc.orgfrontiersin.org
Several monoclonal antibodies have been investigated in clinical trials, each targeting different epitopes or conformations of the Aβ peptide. nih.govwikipedia.org For instance, some antibodies are designed to bind to the C-terminus of Aβ and have a higher affinity for Aβ40. redalyc.org Others target the mid-region of the peptide or are conformation-specific, preferentially binding to aggregated forms. mdpi.comfrontiersin.org
Table 1: Examples of Immunotherapeutic Approaches Targeting Beta-Amyloid Species
| Therapeutic Strategy | Description | Target |
|---|---|---|
| Active Immunization | ||
| ABvac40 | A vaccine targeting the C-terminus of Aβ40. nih.gov | C-terminus of Aβ40 nih.gov |
| ACI-24 | A liposome-based vaccine designed to elicit an antibody response against aggregated Aβ peptides. nih.gov | Aggregated Aβ peptides nih.gov |
| Affitope AD02 | A synthetic peptide mimicking the N-terminus of Aβ to stimulate B-cell response. frontiersin.orgnih.gov | N-terminus of Aβ frontiersin.orgnih.gov |
| CAD-106 | Composed of multiple copies of Aβ1-6 amino acids expressed from the Qβ virus. frontiersin.org | Aβ1-6 region frontiersin.org |
| Passive Immunization | ||
| Ponezumab | A humanized monoclonal antibody with strong binding to the C-terminal epitope of Aβ40. redalyc.org | C-terminus of Aβ40 redalyc.org |
| Solanezumab | A humanized monoclonal antibody that recognizes the middle sequence of Aβ. mdpi.comresearchgate.net | Mid-region of Aβ mdpi.comresearchgate.net |
| Gantenerumab | A fully human antibody that preferentially binds to amyloid plaques. frontiersin.org | Aggregated Aβ frontiersin.org |
| Crenezumab | A humanized antibody designed to bind to multiple forms of Aβ, including monomers and fibrils. frontiersin.org | Monomeric and fibrillar Aβ frontiersin.org |
Modulation of Beta-Amyloid (40-1) Degrading Enzymes
A critical area of research focuses on enhancing the activity of enzymes that naturally degrade Aβ peptides. oup.com Several proteases, known as amyloid-β-degrading enzymes (AβDPs), have been identified as key players in the breakdown of Aβ(40-1). en-journal.org Modulating the expression and activity of these enzymes presents a potential therapeutic avenue. oup.com
The primary AβDPs include:
Neprilysin (NEP) : A membrane-bound metalloendopeptidase that is highly effective at degrading soluble Aβ monomers. frontiersin.orgoup.com Studies have shown that increasing NEP levels can reduce Aβ burden and improve cognitive function in animal models. en-journal.orgnih.gov NEP is capable of metabolizing both Aβ(1-40) and fragments generated by other enzymes. nih.gov
Insulin-degrading enzyme (IDE) : A major enzyme responsible for the degradation of soluble Aβ at neutral pH in the brain. iu.edu It can degrade both Aβ(1-40) and Aβ(1-42). en-journal.org An age-related decline in IDE expression may contribute to Aβ accumulation. iu.edu
Endothelin-converting enzyme (ECE) : This enzyme, which exists in two forms (ECE-1 and ECE-2), is involved in the degradation of monomeric Aβ species. frontiersin.org ECEs are expressed in various brain cells, including neurons and astrocytes. frontiersin.org
Plasmin : A serine protease that can degrade both aggregated and non-aggregated forms of Aβ at multiple sites, thereby preventing its aggregation and toxicity. en-journal.org
Matrix Metalloproteinases (MMPs) : Specifically MMP-2 and MMP-9, secreted by astrocytes, have been shown to degrade both monomeric and fibrillar forms of Aβ. frontiersin.org
Glutamate (B1630785) Carboxypeptidase II (GCPII) : This enzyme has demonstrated the ability to cleave both Aβ(1-40) and Aβ(1-42) monomers and can also break down Aβ oligomers and fibrils. en-journal.org
Table 2: Key Beta-Amyloid (40-1) Degrading Enzymes and Their Functions
| Enzyme | Function | Substrate Preference |
|---|---|---|
| Neprilysin (NEP) | Degrades soluble Aβ monomers. frontiersin.orgoup.com | Soluble Aβ(1-40) nih.gov |
| Insulin-degrading enzyme (IDE) | Degrades soluble Aβ peptides at neutral pH. iu.edu | Aβ(1-40) and Aβ(1-42) en-journal.org |
| Endothelin-converting enzyme (ECE) | Degrades monomeric Aβ species. frontiersin.org | Monomeric Aβ frontiersin.org |
| Plasmin | Degrades both aggregated and non-aggregated Aβ. en-journal.org | Aggregated and non-aggregated Aβ en-journal.org |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Degrade monomeric and fibrillar Aβ. frontiersin.org | Monomeric and fibrillar Aβ frontiersin.org |
| Glutamate Carboxypeptidase II (GCPII) | Cleaves Aβ monomers, oligomers, and fibrils. en-journal.org | Monomers, oligomers, and fibrils of Aβ(1-40) and Aβ(1-42) en-journal.org |
Regulation of Peripheral Clearance Mechanisms
Key mechanisms and organs involved in peripheral clearance include:
Transport across the Blood-Brain Barrier (BBB) : The transport of Aβ out of the brain is mediated by receptors such as the low-density lipoprotein receptor-related protein 1 (LRP1). en-journal.orgfrontiersin.org LRP1 binds to Aβ(40-1) and facilitates its transport across the BBB into the peripheral circulation. en-journal.orgnih.gov Conversely, the receptor for advanced glycation end products (RAGE) can transport Aβ from the blood into the brain. oup.com
Liver : The liver is a primary site for the clearance of circulating Aβ. mdpi.comfrontiersin.org It is estimated to sequester a large percentage of injected Aβ from the bloodstream. mdpi.com LRP1 in the liver also plays a role in the systemic clearance of Aβ. frontiersin.org
Kidneys : The kidneys also contribute to the peripheral clearance of Aβ, as soluble Aβ is a normal component of urine. mdpi.comfrontiersin.org
Blood Components : In the blood, Aβ can be degraded by proteases or cleared by blood cells like monocytes. nih.gov It can also bind to carrier proteins such as albumin and lipoproteins, which then transport it to peripheral organs for degradation. nih.gov Red blood cells have also been implicated in the transport of Aβ. mdpi.com
Enhancing these peripheral clearance pathways is a viable therapeutic strategy. For example, increasing peripheral Aβ clearance could create a "sink" effect, drawing more Aβ out of the brain and reducing its central accumulation. nih.gov
Multi-Targeted Research Strategies Addressing Beta-Amyloid (40-1)
Given the complex and multifactorial nature of amyloid pathology, there is a growing interest in multi-target-directed ligands (MTDLs) and strategies that can simultaneously address several pathological processes. nih.govjneonatalsurg.com Single-target therapies have often shown limited efficacy, prompting a shift towards more comprehensive approaches. nih.gov
Multi-targeted strategies for Aβ(40-1) pathology often aim to:
Inhibit Aβ Aggregation and Promote Clearance : This can involve compounds that not only prevent the formation of Aβ aggregates but also possess properties that enhance their removal. nih.gov
Combine Aβ-Targeting with Other Pathological Mechanisms : Research is exploring molecules that can simultaneously inhibit Aβ aggregation and target other related factors such as oxidative stress, metal ion dyshomeostasis, and neuroinflammation. nih.gov For example, some strategies focus on inhibiting enzymes like acetylcholinesterase while also preventing Aβ plaque formation. jneonatalsurg.com
Address Neuroinflammation and Aβ Clearance : One approach is to target the NLRP3 inflammasome, which can act as a nucleation site for Aβ aggregation. nih.gov By modulating this inflammatory pathway, it may be possible to reduce both inflammation and Aβ accumulation. nih.gov Another strategy is to enhance the phagocytic activity of microglia to promote the clearance of Aβ aggregates. nih.gov
The development of MTDLs that can interact with multiple targets involved in amyloid pathology offers a promising avenue for more effective therapeutic interventions. jneonatalsurg.com
Table of Compounds
| Compound Name |
|---|
| Beta-Amyloid (40-1) |
| Neprilysin |
| Insulin-degrading enzyme |
| Endothelin-converting enzyme |
| Plasmin |
| Matrix Metalloproteinase-2 |
| Matrix Metalloproteinase-9 |
| Glutamate Carboxypeptidase II |
| Low-density lipoprotein receptor-related protein 1 |
| Receptor for advanced glycation end products |
| Acetylcholinesterase |
Future Directions and Unresolved Questions in Beta Amyloid 40 1 Research
Addressing Conformational Heterogeneity and Specific Toxic Species
A significant challenge in the study of Beta-Amyloid (Aβ) is the peptide's ability to adopt a wide array of conformations, ranging from monomers to various oligomeric assemblies and finally to insoluble fibrils. mdpi.com While fibrillar plaques are a hallmark of Alzheimer's disease (AD), mounting evidence suggests that soluble, intermediate oligomeric species of Aβ are the most neurotoxic. researchgate.netacs.org These oligomers are not a single entity but a heterogeneous mixture of different sizes and structures, making it difficult to pinpoint the exact toxic species.
Research indicates that the toxicity of Aβ is dependent on its aggregation state. For instance, species generated at the beginning of the aggregation process have been shown to be toxic, while mature fibrils are not. researchgate.net The ratio of different Aβ isoforms, such as Aβ42 to Aβ40, can dramatically influence the formation and stabilization of these toxic oligomers. embopress.org Even minor increases in this ratio can lead to the formation of intermediate conformations that are particularly harmful to synapses. embopress.org
A key future direction is to develop methods that can precisely identify and characterize the specific Aβ oligomeric structures that are most pathogenic. This involves overcoming the transient and heterogeneous nature of these oligomers. mdpi.com Computational studies and solid-state NMR have provided some insights into the structure of Aβ assemblies, revealing, for example, that Aβ(1-40) monomers adopt a U-shaped structure within fibrils. mdpi.com However, more advanced techniques are needed to capture the structures of the more elusive and potentially more critical oligomeric intermediates. Understanding the structural basis of their toxicity is paramount for the development of targeted therapies.
Table 1: Characteristics of Beta-Amyloid Subpopulations
| Feature | Non-Toxic Subpopulation | Highly Toxic Oligomers |
|---|---|---|
| Structure | Typically monomeric or rapidly forming fibrils | Soluble, polymorphic in size (up to 500 kDa), no specific shape, lack cross-β structure |
| Toxicity | Generally considered non-toxic or less toxic | Neurotoxic, can cause neuronal cell death |
| Abundance | Represents the majority of Aβ species | Represents a minority of the heterogeneous Aβ oligomer assembly |
This table summarizes the general characteristics of non-toxic and highly toxic Beta-Amyloid subpopulations based on current research. mdpi.com
Elucidating Early-Stage Pathological Roles of Beta-Amyloid (40-1)
While the accumulation of Aβ plaques is a well-established feature of later-stage Alzheimer's disease, the role of Aβ(1-40) in the initial phases of the disease is less clear and an area of active investigation. Synaptic dysfunction is now recognized as an early hallmark of AD, often appearing before significant plaque deposition. mdpi.comfrontiersin.org There is growing evidence that soluble Aβ oligomers, rather than insoluble fibrils, are the primary drivers of this early synaptic damage. researchgate.net
Future research must focus on dissecting the precise molecular mechanisms by which different Aβ(1-40) species, including monomers and various oligomers, contribute to these early pathological events. This includes understanding how Aβ interacts with synaptic proteins, disrupts calcium homeostasis, and triggers inflammatory responses that contribute to neuronal and vascular damage. news-medical.netfrontiersin.org Identifying the earliest molecular changes induced by Aβ(1-40) will be crucial for developing interventions that can halt the disease process before irreversible damage occurs.
Integration of Multi-Omics Data in Beta-Amyloid (40-1) Research
The complexity of Alzheimer's disease necessitates a comprehensive approach that moves beyond the study of single molecules. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the intricate biological networks affected by Aβ(1-40). oup.comnih.gov Multi-omics approaches can provide a more holistic understanding of the disease, from genetic predispositions to alterations in protein expression and metabolic pathways. mdpi.com
Several studies have already demonstrated the value of this integrative approach. For instance, by combining genomic and proteomic data from postmortem brains, researchers have identified specific gene variants associated with increased amyloid deposition and alterations in the structure and function of the frontal cortex. frontiersin.org Other studies have used multi-omics to identify blood-based signatures that can predict amyloid positivity in asymptomatic individuals, offering the potential for earlier and less invasive diagnosis. mdpi.com
A key future direction is to apply spatial multi-omics to study the brains of AD patients. jst.go.jp This technology allows for the visualization of the distribution of different Aβ proteoforms, lipids, and other molecules within specific brain regions, providing unprecedented insight into the localized molecular changes associated with Aβ pathology. jst.go.jp By integrating these spatial maps with data from laser-microdissected tissue samples, researchers can identify dynamic alterations in proteins and pathways in close proximity to Aβ deposits. jst.go.jp This will be instrumental in building a comprehensive, multi-layered understanding of how Aβ(1-40) drives the pathological cascade in Alzheimer's disease.
Development of Advanced Preclinical Models
The development of effective therapies for Alzheimer's disease has been hampered by the limitations of existing preclinical models. acs.orgnih.gov While transgenic animal models that overexpress human amyloid precursor protein (APP) have been instrumental in studying Aβ pathology, they often fail to fully recapitulate the complex and progressive nature of the human disease. nih.gov This discrepancy is a major reason for the poor translation of drug candidates from preclinical studies to successful clinical trials. acs.org
Current preclinical models include chemically induced models, such as those using streptozotocin (B1681764) or direct injection of Aβ peptides, and transgenic models like the 3xTg-AD and 5XFAD mice. acs.orgnih.gov While these models have provided valuable insights into aspects of the disease, such as cognitive decline and amyloid plaque formation, none of them perfectly mimics the complete spectrum of AD pathology. acs.orgxiahepublishing.com For example, models based on Aβ injections can be unreliable due to a lack of characterization of the administered Aβ aggregates. xiahepublishing.com
Future efforts must focus on creating more sophisticated and relevant preclinical models. This includes the development of models that better reflect the genetic and environmental diversity of the human population. The use of non-invasive imaging techniques, such as functional magnetic resonance imaging (fMRI), in animal models can help to characterize the vascular dysfunction induced by Aβ(1-40) in a longitudinal manner. nih.gov Furthermore, the development of models that incorporate other key aspects of AD pathology, such as tauopathy and neuroinflammation, in a more physiologically relevant context will be crucial for testing the efficacy of new therapeutic strategies.
Table 2: Overview of Selected Preclinical Models for Alzheimer's Disease
| Model Type | Inducing Agent/Genetic Modification | Key Pathological Features | Limitations |
|---|---|---|---|
| Chemically-Induced | Intracerebroventricular-streptozotocin (ICV-STZ) | Impaired glucose metabolism, cognitive decline | Does not fully replicate amyloid and tau pathology |
| Chemically-Induced | Amyloid-β (Aβ) injection | Amyloid plaque formation, neuroinflammation | Inconsistent results depending on Aβ aggregate characterization |
| Transgenic | 3xTg-AD Mouse | Amyloid plaques, neurofibrillary tangles, synaptic dysfunction | Pathology can vary depending on the specific mouse line and age |
| Transgenic | 5XFAD Mouse | Rapid and aggressive amyloid plaque formation, neurodegeneration | May not represent the slower, progressive nature of sporadic AD |
This table provides a summary of some common preclinical models used in Alzheimer's disease research, highlighting their key features and limitations. acs.orgnih.govxiahepublishing.com
Novel Methodologies for Beta-Amyloid (1-40) Detection and Analysis
Accurate and sensitive detection of different Aβ species is critical for both early diagnosis and for monitoring the effectiveness of therapeutic interventions. Traditional methods like ELISA have been widely used, but there is a growing need for more advanced techniques that can differentiate between the various conformational states of Aβ and detect them at very low concentrations. revvity.comnih.gov
Recent innovations in detection methodologies offer promising avenues for the future. Electrochemical biosensors, for example, are being developed to provide sensitive and specific detection of soluble Aβ peptides. researchgate.net Some of these sensors utilize novel recognition elements, such as the protein gelsolin, which selectively binds to Aβ monomers. researchgate.net Other approaches combine immunoprecipitation with magnetic beads and flow cytometry to simultaneously quantify Aβ(1-40), Aβ(1-42), and Aβ oligomers in plasma samples. researchgate.net This method has shown potential in differentiating between AD patients and control donors with reasonable sensitivity and specificity. researchgate.net
Homogeneous Time Resolved Fluorescence (HTRF) assays represent another advancement, offering a fast and high-throughput alternative to ELISA for quantifying Aβ(1-40) in cell culture supernatants. revvity.com These assays use a pair of monoclonal antibodies that recognize different epitopes on the peptide, allowing for specific detection. revvity.com The continued development and refinement of these and other novel detection methods, such as those based on surface plasmon resonance or gold nanoparticles, will be essential for advancing our understanding of Aβ's role in disease and for the development of new diagnostic and therapeutic tools. researchgate.net
Table 3: Comparison of Novel Beta-Amyloid Detection Methods
| Methodology | Principle | Target Aβ Species | Sample Type | Key Advantages |
|---|---|---|---|---|
| Electrochemical Biosensor | Binding of Aβ to a specific recognition element (e.g., gelsolin) on an electrode surface, generating an electrical signal. researchgate.net | Soluble Aβ monomers (Aβ1-40, Aβ1-42) | Cerebrospinal fluid, brain tissue | High sensitivity and specificity. researchgate.net |
| Magnetic Bead/Flow Cytometry | Immunoprecipitation with specific antibodies, immobilization on magnetic beads, and detection with fluorescently labeled secondary antibodies via flow cytometry. researchgate.net | Aβ1-40, Aβ1-42, Aβ oligomers | Plasma | Simultaneous quantification of multiple Aβ forms. researchgate.net |
| HTRF Assay | Sandwich immunoassay using two monoclonal antibodies labeled with a FRET donor-acceptor pair. revvity.com | Aβ1-40 | Cell supernatant, whole cells | Fast, homogeneous, high-throughput alternative to ELISA. revvity.com |
This table outlines the principles and advantages of several novel methodologies for the detection and analysis of Beta-Amyloid (1-40). revvity.comresearchgate.netresearchgate.net
Q & A
Q. What are the key physicochemical properties of Beta-Amyloid (40-1), and how do they influence experimental handling?
Beta-Amyloid (40-1) is a synthetic peptide with a molecular weight of 4329.84 Da and solubility in water up to 1 mg/ml . Its reversed sequence compared to Beta-Amyloid (1-40) renders it biologically inactive, making it a critical control in amyloid aggregation studies. For reproducible experiments, ensure lyophilized peptide is reconstituted in sterile, ultrapure water and stored at -20°C to prevent degradation. Avoid freeze-thaw cycles, and validate peptide integrity via mass spectrometry before use .
Q. How is Beta-Amyloid (40-1) validated as an inactive control in amyloid toxicity assays?
Validation requires comparative assays with Beta-Amyloid (1-40) using cell viability tests (e.g., MTT assays) and aggregation kinetics (e.g., Thioflavin T fluorescence). A lack of cytotoxic effects and fibril formation in Beta-Amyloid (40-1) confirms its inertness. Include negative controls (vehicle-only) and positive controls (Beta-Amyloid (1-40)) to ensure assay robustness .
Q. What are the best practices for ensuring reproducibility in Beta-Amyloid (40-1) experiments?
Document peptide batch numbers, reconstitution protocols, and storage conditions meticulously. Use standardized buffers (e.g., PBS or HFIP) to dissolve aggregates, and confirm peptide concentration via UV-Vis spectroscopy. Report statistical power analyses and replicate experiments across independent trials to address variability .
Advanced Research Questions
Q. How can conflicting data on Beta-Amyloid (40-1) clearance rates in Alzheimer’s models be reconciled?
Discrepancies may arise from differences in experimental systems (e.g., transgenic mice vs. human CSF studies) or measurement techniques (e.g., SILK vs. ELISA). Conduct sensitivity analyses using computational models to compare turnover rates under varying assumptions. Cross-validate findings with orthogonal methods, such as immunoprecipitation followed by mass spectrometry .
Q. What experimental designs are optimal for isolating the role of Beta-Amyloid (40-1) in amyloid precursor protein (APP) processing?
Use CRISPR-edited cell lines lacking endogenous APP to study exogenous Beta-Amyloid (40-1) effects. Combine pulse-chase labeling with subcellular fractionation to track peptide trafficking. Include pharmacological inhibitors (e.g., γ-secretase inhibitors) to dissect cleavage pathways. Ensure blinding and randomization to minimize bias .
Q. How should researchers address contradictions between in vitro and in vivo findings involving Beta-Amyloid (40-1)?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate translational relevance. For example, in vitro aggregation assays may lack physiological shear forces present in vivo. Use microfluidic systems mimicking cerebral blood flow to bridge this gap. Perform meta-analyses of published data to identify confounding variables (e.g., pH, temperature) .
Q. What statistical approaches are recommended for analyzing Beta-Amyloid (40-1) dose-response relationships in neurotoxicity studies?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Account for batch-to-batch variability via mixed-effects models. Report confidence intervals and effect sizes (e.g., Cohen’s d) to quantify biological significance. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .
Methodological Guidance
- Data Presentation : Follow journal-specific guidelines for tables and figures. For example, report raw data in appendices and processed data (e.g., normalized aggregation rates) in main texts. Use SI units and avoid abbreviations in figure legends .
- Ethical Considerations : Disclose peptide synthesis sources and conflict of interest statements. Adhere to institutional review board (IRB) protocols when using human-derived samples .
- Literature Review : Use tools like Google Scholar and PubMed to identify gaps. Critically appraise studies using PICO (Population, Intervention, Comparison, Outcome) frameworks to ensure relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
